molecular formula C15H17FN2O4 B13325294 Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate

Katalognummer: B13325294
Molekulargewicht: 308.30 g/mol
InChI-Schlüssel: BCESXIXGZKIBLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with fluorine, hydroxymethyl, and methoxymethyl groups, making it a unique molecule with interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common approach starts with the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by esterification to introduce the methoxymethyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and hydroxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxymethyl group may also contribute to the compound’s stability and solubility, enhancing its overall effectiveness.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-(2-fluoro-4-(hydroxymethyl)benzyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and the presence of the pyrazole ring

Eigenschaften

Molekularformel

C15H17FN2O4

Molekulargewicht

308.30 g/mol

IUPAC-Name

methyl 1-[[2-fluoro-4-(hydroxymethyl)phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C15H17FN2O4/c1-21-9-14-12(15(20)22-2)7-18(17-14)6-11-4-3-10(8-19)5-13(11)16/h3-5,7,19H,6,8-9H2,1-2H3

InChI-Schlüssel

BCESXIXGZKIBLO-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NN(C=C1C(=O)OC)CC2=C(C=C(C=C2)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.